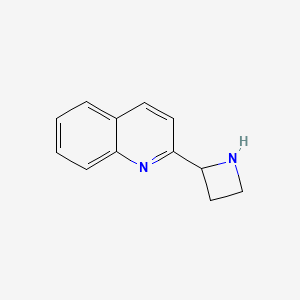
2,4-Dichloro-6-isobutylpyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Dichloro-6-isobutylpyrimidine is a heterocyclic aromatic compound that belongs to the pyrimidine family. Pyrimidines are six-membered rings containing two nitrogen atoms at positions 1 and 3. This compound is characterized by the presence of two chlorine atoms at positions 2 and 4, and an isobutyl group at position 6. Pyrimidine derivatives are widely studied due to their significant biological and pharmacological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-6-isobutylpyrimidine typically involves the chlorination of pyrimidine derivatives. One common method involves the reaction of 4,6-dihydroxypyrimidine with phosphoryl chloride and phosphorus trichloride in the presence of chlorine . This reaction proceeds without the need for a base and results in the formation of 4,6-dichloropyrimidine, which can then be further modified to introduce the isobutyl group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process involves the use of formamide, absolute ethyl alcohol, and sodium ethoxide, followed by the addition of diethyl malonate and hydrochloric acid . The resulting 4,6-dihydroxypyrimidine is then chlorinated using dichloroethane and thionyl chloride to yield the desired product.
化学反応の分析
Types of Reactions
2,4-Dichloro-6-isobutylpyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at positions 2 and 4 can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include organolithium compounds, such as phenyllithium, which can selectively substitute the chlorine atoms.
Oxidation and Reduction: Standard oxidizing and reducing agents can be used, depending on the desired transformation.
Major Products
The major products formed from these reactions depend on the substituents introduced. For example, substitution with an amine can yield amino-pyrimidine derivatives, which are valuable intermediates in pharmaceutical synthesis .
科学的研究の応用
2,4-Dichloro-6-isobutylpyrimidine has a wide range of applications in scientific research:
作用機序
The mechanism of action of 2,4-Dichloro-6-isobutylpyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access .
類似化合物との比較
2,4-Dichloro-6-isobutylpyrimidine can be compared to other pyrimidine derivatives, such as:
2,4-Dichloro-6-methylquinoline: This compound has similar chlorine substitutions but differs in the presence of a quinoline ring instead of a pyrimidine ring.
2,4-Dichloro-6-isopropyl-1,3,5-triazine: This triazine derivative has similar chlorine substitutions but contains a triazine ring instead of a pyrimidine ring.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the isobutyl group, which imparts distinct chemical and biological properties.
特性
分子式 |
C8H10Cl2N2 |
|---|---|
分子量 |
205.08 g/mol |
IUPAC名 |
2,4-dichloro-6-(2-methylpropyl)pyrimidine |
InChI |
InChI=1S/C8H10Cl2N2/c1-5(2)3-6-4-7(9)12-8(10)11-6/h4-5H,3H2,1-2H3 |
InChIキー |
YYOMOASTWOVWHO-UHFFFAOYSA-N |
正規SMILES |
CC(C)CC1=CC(=NC(=N1)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


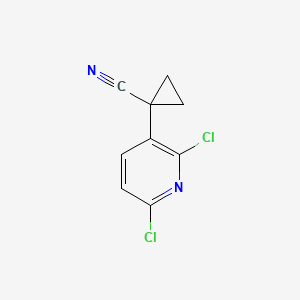
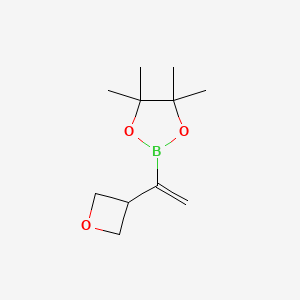
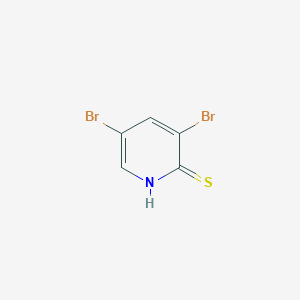
![5-Bromo-2-[(tert-butoxy)carbonyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid](/img/structure/B13564069.png)
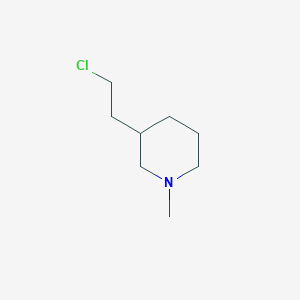
![3-(Methylsulfonyl)-N-[(phenylmethoxy)carbonyl]-L-alanine](/img/structure/B13564082.png)

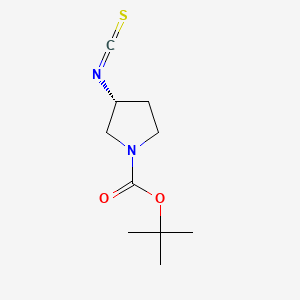

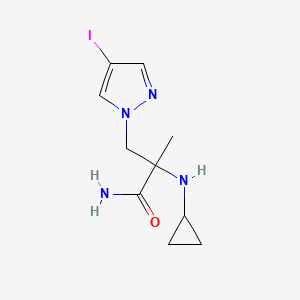
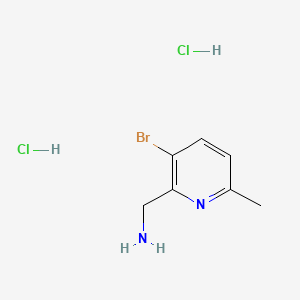
![1-[(1E)-1-Hexenyl]cyclohexanol](/img/structure/B13564115.png)
![-azido-4-[(fluorosulfonyl)oxy]-, (S)-Benzenepropanoic acid](/img/structure/B13564125.png)
